molecular formula C23H18N2O2 B14804977 (3,5-diphenyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone

(3,5-diphenyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B14804977
M. Wt: 354.4 g/mol
InChI Key: ITPKHYHZDHBZCO-UHFFFAOYSA-N
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Description

p-Methoxybenzoyl-1 diphenyl-3,5 pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by the presence of a p-methoxybenzoyl group and two phenyl groups attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-methoxybenzoyl-1 diphenyl-3,5 pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of p-methoxybenzoyl chloride with 1,3-diphenyl-1,3-propanedione in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of p-methoxybenzoyl-1 diphenyl-3,5 pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

p-Methoxybenzoyl-1 diphenyl-3,5 pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the original ones.

Scientific Research Applications

p-Methoxybenzoyl-1 diphenyl-3,5 pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of p-methoxybenzoyl-1 diphenyl-3,5 pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: A structurally similar compound with two phenyl groups attached to the pyrazole ring.

    p-Methoxybenzoyl-1H-pyrazole: A compound with a p-methoxybenzoyl group attached to the pyrazole ring.

Uniqueness

p-Methoxybenzoyl-1 diphenyl-3,5 pyrazole is unique due to the presence of both p-methoxybenzoyl and diphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

(3,5-diphenylpyrazol-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C23H18N2O2/c1-27-20-14-12-19(13-15-20)23(26)25-22(18-10-6-3-7-11-18)16-21(24-25)17-8-4-2-5-9-17/h2-16H,1H3

InChI Key

ITPKHYHZDHBZCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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